molecular formula C9H19NO B1273245 4-(4-Piperidyl)-1-butanol CAS No. 57614-92-3

4-(4-Piperidyl)-1-butanol

Cat. No.: B1273245
CAS No.: 57614-92-3
M. Wt: 157.25 g/mol
InChI Key: YRKCHKQZWFMCPB-UHFFFAOYSA-N
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Description

Overview of Piperidine-Containing Compounds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. sigmaaldrich.comsolubilityofthings.com Its saturated structure is a prevalent motif in a vast number of biologically active compounds and approved pharmaceuticals. sigmaaldrich.comsolubilityofthings.com The significance of the piperidine scaffold lies in its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, which can enhance membrane permeability and bioavailability. cymitquimica.com The nitrogen atom within the ring is basic, allowing for salt formation to improve a compound's stability and solubility, and can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. cymitquimica.comcymitquimica.com Consequently, piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. sigmaaldrich.comgoogle.com

Historical Context of Piperidine Ring Systems in Natural Products and Synthetic Compounds

The history of the piperidine ring system is intrinsically linked to the study of natural products. The name "piperidine" is derived from the genus Piper, as in Piper nigrum (black pepper), from which the alkaloid piperine (B192125) was first isolated. dokumen.pub This discovery was a foundational moment, unveiling a structural blueprint that would be identified in numerous other natural alkaloids, such as coniine from poison hemlock and atropine (B194438) from the deadly nightshade. lookchem.com

As organic chemistry evolved in the 19th and 20th centuries, the simple and stable structure of piperidine made it a key building block in the synthesis of new molecules. ugent.be Chemists began to use it as a scaffold to create analogues of natural alkaloids and entirely new classes of synthetic compounds. ugent.be This transition from isolation from natural sources to targeted laboratory synthesis marked a pivotal shift, allowing for the systematic modification of the piperidine core to optimize therapeutic effects and explore structure-activity relationships (SAR). ugent.be

Classification and Structural Diversity of Piperidine Derivatives

The structural diversity of piperidine derivatives is vast, owing to the multiple ways the core ring can be substituted and modified. These derivatives can be broadly classified based on their substitution patterns and structural complexity.

Substituted Piperidines : This is the largest and simplest class, where one or more hydrogen atoms on the ring's carbon or nitrogen atoms are replaced by various functional groups. The position of substitution (e.g., 2-, 3-, or 4-position) is critical and significantly influences the molecule's biological activity. sigmaaldrich.com

Condensed Piperidines : In these structures, the piperidine ring is fused with one or more other rings, which can be aromatic or aliphatic. This fusion creates rigid, bicyclic or polycyclic systems, such as those found in the alkaloids quinolizidine (B1214090) and indolizidine.

Spiro-piperidines : This class features a piperidine ring linked to another ring system through a single shared carbon atom (a spiro center). This arrangement creates a unique three-dimensional orientation of the connected rings, which is of significant interest in drug design for exploring novel interactions with protein binding sites. sigmaaldrich.com

The subject of this article, 4-(4-Piperidyl)-1-butanol, is an example of a C-substituted piperidine, where a butanol group is attached at the 4-position of the piperidine ring.

Academic Research Landscape of Piperidine-Based Scaffolds

The piperidine scaffold remains an area of intense academic and industrial research. A search of scientific literature reveals thousands of publications related to piperidine-containing compounds published in recent years, highlighting its enduring importance. sigmaaldrich.com Research focuses on several key areas:

Novel Synthesis Methods : Chemists continuously develop new and more efficient methods for synthesizing substituted and complex piperidine derivatives. This includes stereoselective synthesis to control the 3D arrangement of atoms, which is crucial for pharmacological activity. sigmaaldrich.comdokumen.pub

Drug Discovery : Piperidine-based scaffolds are central to the development of new therapeutic agents. solubilityofthings.comsigmaaldrich.com Current research explores their potential in treating a wide range of conditions, including neurodegenerative diseases like Alzheimer's, various cancers, and infectious diseases. google.com

Structure-Activity Relationship (SAR) Studies : A significant portion of academic research involves synthesizing libraries of related piperidine compounds to systematically study how structural modifications affect their biological activity. This provides valuable insights for designing more potent and selective drugs. epo.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-8-2-1-3-9-4-6-10-7-5-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKCHKQZWFMCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382795
Record name 4-(4-Piperidyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57614-92-3
Record name 4-(4-Piperidyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry and Pharmacological Relevance of 4 4 Piperidyl 1 Butanol Derivatives

Exploration of 4-(4-Piperidyl)-1-butanol in Drug Discovery

The compound this compound is recognized in medicinal chemistry as a versatile scaffold for the development of novel drugs. Its structure, featuring both a piperidine (B6355638) ring and a butanol chain, offers distinct chemical properties that are of interest in pharmacological research. cymitquimica.com This compound is particularly explored for its potential in creating agents that target the central nervous system. cymitquimica.com

The utility of this compound as a building block is evident in its application as an intermediate in the synthesis of more complex molecules. Researchers utilize this scaffold to design and synthesize derivatives with modified pharmacological profiles. For instance, it has been investigated as a potential foundation for developing analgesic compounds with improved characteristics. The inherent ability of the piperidine core to interact with various biological targets makes its derivatives, including those based on this compound, promising candidates for drug development programs. encyclopedia.pub

Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For piperidine derivatives, these studies help in optimizing lead compounds to enhance efficacy and selectivity. nih.gov

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, which is a prevalent feature in a vast number of pharmaceuticals. encyclopedia.pubnih.gov Its significance in drug design stems from several key attributes:

Conformational Flexibility : The piperidine ring is conformationally flexible, which allows it to adapt its shape to fit into various biological receptors and enzyme active sites. pjps.pknih.gov

Basic Nitrogen Atom : The nitrogen atom in the piperidine ring is typically basic. This allows it to form ionic bonds or hydrogen bonds with acidic residues in biological targets, such as receptors and enzymes, which is often a critical interaction for pharmacological activity. tandfonline.com

Scaffold for Substitution : The ring can be substituted at various positions, allowing chemists to fine-tune the molecule's properties. Modifications can alter a compound's potency, selectivity, and pharmacokinetic profile. researchgate.net The diversity in substitution patterns on the piperidine ring is a key factor in the wide range of biological activities observed in its derivatives. researchgate.net

The introduction of chiral piperidine scaffolds can further enhance biological activities and selectivity, improve physicochemical properties, and optimize pharmacokinetics. thieme-connect.com This structural component is integral to the analgesic activity of well-known opioids like morphine and pethidine, where the piperidine moiety is essential for binding to opioid receptors. nih.govtandfonline.com

The butanol chain attached to the piperidine ring in this compound plays a critical role in modulating the molecule's physicochemical properties, particularly its lipophilicity and, by extension, its bioavailability. cymitquimica.com

Bioavailability : For a drug to be effective, it must be absorbed into the systemic circulation, a process known as bioavailability. The lipophilicity imparted by the butanol chain influences how the compound interacts with biological membranes. cymitquimica.comnih.gov An optimal level of lipophilicity is required for efficient oral absorption and tissue distribution. researchgate.net Lipid-based formulations are often used to enhance the bioavailability of lipophilic drugs. nih.gov

Hydrogen Bonding : The terminal hydroxyl (-OH) group on the butanol chain is also significant. It can act as a hydrogen bond donor and acceptor, which can influence the compound's solubility in aqueous environments and its ability to bind to specific molecular targets.

Techniques to improve the bioavailability of poorly soluble drugs often focus on modifying these properties, for example, by particle size reduction or the use of permeation enhancers like ethanol (B145695) and 1-butanol. nih.gov

Potential Interactions with Neurotransmitter Systems

The biological activity of this compound and its derivatives is believed to be linked to their interaction with various neurotransmitter systems. The presence of the piperidine structure is common in many centrally acting agents. pjps.pk

Research suggests that this compound may influence the cholinergic system. Specifically, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, such compounds can increase acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease. encyclopedia.pubijnrd.org

In addition to the cholinergic system, there is evidence that piperidine derivatives can interact with dopaminergic and serotonergic pathways. These interactions could contribute to a wider range of therapeutic effects in various neurological disorders. The ability of the core structure to interact with multiple receptors and enzymes makes it a point of interest for developing drugs targeting the CNS. cymitquimica.com

Development of Therapeutic Agents Based on the Piperidine Scaffold

The piperidine scaffold is a cornerstone in the development of a multitude of therapeutic agents due to its proven track record in successful drugs. nih.gov Its derivatives have been developed into analgesics, antipsychotics, antihistamines, and more. encyclopedia.pubijnrd.org

The piperidine moiety is a well-established pharmacophore for analgesic activity, most famously as a key structural component of morphine and the synthetic opioid pethidine. pjps.pktandfonline.com Consequently, extensive research has been dedicated to synthesizing and evaluating novel piperidine derivatives for their potential as pain-relieving agents. nih.gov

Studies have shown that synthetic derivatives of piperidine can exhibit significant analgesic effects. pjps.pknih.gov For example, research on derivatives of 4-(4'-bromophenyl)-4-piperidinol demonstrated that several compounds had highly significant analgesic activity. nih.gov Molecular docking studies suggest these effects can be mediated through interactions with opioid receptors. tandfonline.comnih.gov In one study, a derivative showed interactions between the oxygen of its nitro group and an amino acid residue of the µ-opioid receptor. nih.gov

The table below summarizes findings from a study on the analgesic activity of certain piperidine derivatives, highlighting their efficacy.

Compound IDAnalgesic EffectTarget Interaction
PD1 (4-(4'-bromophenyl)-4-piperidinol) Highly significant analgesic effect (p < 0.01) nih.govOpioid receptor binding nih.gov
PD3 (phenacyl derivative of PD1) Most active analgesic compound in the study nih.govDocked to the opioid receptor nih.gov
PD5 (phenacyl derivative of PD1) Highly significant analgesic effect (p < 0.01) nih.govOpioid receptor binding nih.gov
HN58 (a 4-aminomethyl piperidine derivative) Excellent analgesic activity (100% inhibition in writhing test) tandfonline.comInvolvement with µ-opioid receptor tandfonline.com

These findings underscore the continued importance of the piperidine scaffold in the search for new and improved analgesics. nih.govtandfonline.com

Antiviral Research Involving Piperidine Compounds

The piperidine nucleus is a common feature in many natural alkaloids and drug candidates, with thousands of piperidine compounds being investigated in clinical and preclinical studies for various therapeutic applications. mdpi.com The biological properties of piperidine derivatives are highly dependent on the type and placement of substituents on the heterocyclic ring. mdpi.com

Research has explored the antiviral potential of new N-substituted piperidine derivatives. nih.gov For instance, hydrochlorides of cyclopropanecarboxylic acid esters and fluorobenzoic acid esters derived from N-substituted piperidines have been synthesized and evaluated for their antiviral effects. mdpi.comnih.gov In one study, all tested substances derived from piperidinecarboxylic acids showed effectiveness against the influenza A/H1N1 virus when compared to commercial drugs like Tamiflu and Rimantadine. nih.gov

Furthermore, piperidine-4-carboxamide analogs have been shown to inhibit human coronaviruses, including SARS-CoV-2, at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents. gavinpublishers.com Specifically, the compound NCGC2955 demonstrated antiviral activity against α-coronavirus NL63 and β-coronavirus OC43. gavinpublishers.com Another area of investigation involves piperidine alkaloids from natural sources. The main alkaloids from Senna spectabilis, (-)-cassine (1) and (-)-spectaline (2), have shown potential as anti-Chikungunya virus (CHIKV) agents. nih.gov This was the first report of their antiviral activity against CHIKV infection. nih.gov

The versatility of the piperidine scaffold is also highlighted by the development of N-benzyl piperidines, where 4,4-disubstituted derivatives have been found to inhibit the H1N1 influenza virus. encyclopedia.pub

Anti-inflammatory and Anti-tumor Activity Studies

Piperidine derivatives are recognized for their diverse pharmacological effects, including significant anti-inflammatory and anti-tumor activities. encyclopedia.pubontosight.ai The anti-inflammatory properties often stem from the inhibition of pro-inflammatory enzymes. ontosight.aiwisdomlib.org

Anti-inflammatory Activity:

Studies have shown that 4-Hydroxy-4-phenyl piperidine derivatives possess significant antitryptic activity, which is linked to their anti-inflammatory potential. wisdomlib.org The inhibition of the enzyme trypsin by these compounds suggests a promising route for developing new anti-inflammatory drugs. wisdomlib.org In other research, novel piperidine-substituted triazine derivatives showed promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines TNF-α and IL-6. taylorfrancis.com Some of these compounds exhibited inhibitory activity comparable to the standard drug dexamethasone. taylorfrancis.com Additionally, chalcone (B49325) and piperidine derivatives have demonstrated good in-vitro anti-inflammatory activity, evaluated through methods like protein denaturation and HRBC membrane stabilization. irjpms.com

Anti-tumor Activity:

The piperidine scaffold is a key component in the design of potent anticancer drugs targeting various biological pathways. researchgate.net Piperidine derivatives have shown selective inhibition against certain cancer cell lines, such as triple-negative breast cancer cells. researchgate.net For example, 1'-methylspiro[indoline-3,4'-piperidine] derivatives have exhibited good antiproliferative activities against A549 (lung cancer), BEL-7402 (liver cancer), and HeLa (cervical cancer) cell lines. benthamdirect.com One derivative, compound B5, was particularly potent against BEL-7402 cells. benthamdirect.com

The mechanisms behind the anti-tumor effects are varied. Some piperidine derivatives induce apoptosis (programmed cell death) and disrupt mitochondrial membrane integrity in cancer cells. nih.gov For instance, the derivative DTPEP was found to inhibit cell proliferation in both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells by arresting the cell cycle. nih.gov Similarly, piperine (B192125), a well-known piperidine alkaloid, has been shown to have therapeutic potential against a wide range of cancers, including breast, ovarian, and lung cancer. nih.gov

Anti-diabetic and Anti-Alzheimer's Disease Research

The structural versatility of the piperidine moiety has made it a promising scaffold for developing treatments for complex diseases like diabetes and Alzheimer's. nih.govresearchgate.net

Anti-diabetic Research:

Piperidine derivatives have been investigated as potential anti-diabetic agents through various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. irjpms.comresearchgate.netmdpi.com For example, a series of piperidinyl-substituted chalcones were synthesized and found to inhibit α-amylase. researchgate.net Another study reported that novel piperine analogues showed significantly higher antidiabetic activity than the standard drug rosiglitazone, acting as PPAR-γ agonists. nih.gov Furthermore, certain piperidine derivatives have shown potent inhibition of the α-amylase enzyme in vitro, with one compound demonstrating 97.30% inhibition compared to 61.66% for the standard, acarbose. mdpi.com

Anti-Alzheimer's Disease Research:

In the context of Alzheimer's disease, piperidine-based compounds are being developed to target key pathological features of the disease. nih.gov Many of these efforts are inspired by the structure of donepezil (B133215), an existing acetylcholinesterase inhibitor that contains a piperidine moiety. nih.gov Research has focused on creating multi-target-directed ligands that can inhibit acetylcholinesterase (AChE), prevent the aggregation of amyloid-β (Aβ) peptides, and possess antioxidant properties. nih.gov

For instance, a series of N-benzylpiperidine derivatives linked to a zinc-binding moiety were designed to act as inhibitors of histone deacetylase (HDAC), AChE, and amyloid β aggregation. mdpi.com Another study synthesized novel benzamide (B126) derivatives with a piperidine core, with one compound (5d) showing superior anti-acetylcholinesterase activity compared to donepezil. mui.ac.ir Hybrid molecules fusing the pharmacophoric features of donepezil with diarylthiazole have also been created, resulting in compounds with significant anticholinesterase activity and the ability to inhibit AChE-induced Aβ aggregation. nih.gov

Opioid Receptor Modulation by Substituted Piperidines

Substituted piperidines are a well-established class of compounds that interact with opioid receptors, playing a crucial role in the development of analgesics and other therapeutics. acs.org The nature of the substituent on the piperidine ring can significantly influence whether the compound acts as an agonist (activator) or an antagonist (blocker) at these receptors. acs.org

Agonist/Antagonist Ligand Development

The development of ligands with specific profiles at different opioid receptors (μ, δ, and κ) is a major focus of research. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a known pharmacophore for opioid antagonists. nih.gov Interestingly, modifications to this core structure can lead to compounds with a range of activities. For example, removing the 3,4-dimethyl groups from this scaffold can result in a pan antagonist with high affinity for all four opioid receptors (μ, δ, κ, and nociceptin). nih.gov

In some series of piperidine derivatives, the N-substituent is a key determinant of agonist versus antagonist activity. acs.org For instance, in the morphine family, N-methyl analogs are typically pure agonists, while N-allyl or N-cyclopropylmethyl analogs often have antagonist properties. acs.org However, in the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines series, even the N-methyl analog acts as an opioid receptor antagonist. rti.org

Researchers have also developed piperidine derivatives that exhibit a mixed agonist/antagonist profile. For example, some 4-substituted piperidine and piperazine (B1678402) compounds show agonist activity at the μ-opioid receptor (MOR) while simultaneously acting as antagonists at the δ-opioid receptor (DOR). nih.gov A series of N-(4-piperidinyl)-2-indolinones were discovered where modifications of the piperidine N-substituent yielded both potent agonists and antagonists for the nociceptin (B549756) receptor (NOP). nih.gov

Mitigation of Undesirable Opioid Side Effects

A significant challenge with traditional opioid analgesics like morphine is the development of tolerance, dependence, and other side effects, which are primarily mediated through the μ-opioid receptor. nih.gov One strategy to develop safer analgesics is to create compounds that are MOR agonists but also DOR antagonists. nih.gov This approach aims to retain the analgesic effects while potentially reducing the negative side effects.

Another approach involves the development of multitarget ligands. For example, combining MOR agonist activity with σ1 receptor (σ1R) antagonist activity in a single molecule has been proposed as a way to enhance the antinociceptive action of opioids without worsening side effects like tolerance and constipation. mdpi.com Additionally, opioid receptor antagonists themselves have therapeutic applications in mitigating opioid-related issues, such as treating opioid-induced constipation and reversing respiratory depression from overdose. google.com

Inhibition of Neuronal T-type Ca2+ Channels for Neuropathic Pain Mitigation

Dysregulation of low-voltage-activated T-type calcium channels is implicated in neuropathic pain, making them a key therapeutic target. afasci.comnih.gov Consequently, the development of potent and selective T-type channel inhibitors is an active area of research for novel pain therapies. nih.govtandfonline.com

A series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines have been synthesized and evaluated for their ability to inhibit T-type calcium channels. afasci.comresearchgate.net These compounds were designed based on a rational drug design approach, with modifications made to different regions of the piperidine core. afasci.com In one study, a molecule with a pyrrolylcarbonylmethylaminomethyl group at the C4 position and an N-phenylacetamide group at the N-1 position of the piperidine ring demonstrated strong inhibition of the CaV3.2 channel. afasci.com This compound also showed a significant analgesic effect in a rat model of neuropathic pain. afasci.com

While many promising T-type channel inhibitors are based on a piperidine moiety, researchers are also exploring close homologs like pyrrolidine (B122466). nih.gov The development of novel pyrrolidine-based T-type calcium channel inhibitors has yielded compounds that effectively alleviate symptoms in animal models of neuropathic pain, further suggesting that modulation of these channels is a viable strategy for pain treatment. tandfonline.comnih.gov

Applications of 4 4 Piperidyl 1 Butanol As a Chemical Intermediate and Precursor

Role as a Precursor in Organic Synthesis

4-(4-Piperidyl)-1-butanol serves as a crucial starting material in multi-step organic syntheses. Its bifunctional nature, containing both a nucleophilic secondary amine within the piperidine (B6355638) ring and a primary hydroxyl group, allows for a diverse range of chemical transformations. nih.gov The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, or it can be converted into a better leaving group for substitution reactions. The piperidine nitrogen can be acylated, alkylated, or participate in coupling reactions. This versatility makes it an important intermediate for creating more complex molecular architectures. solubilityofthings.com

For instance, the synthesis of N-substituted piperidine derivatives often utilizes the reactivity of the ring nitrogen. A common strategy involves the protection of the piperidine nitrogen, often with a Boc (tert-butyloxycarbonyl) group, to allow for selective reaction at the hydroxyl group. The resulting intermediate, 4-(1-Boc-4-piperidyl)-1-butanol, is a key building block in many synthetic pathways. achemblock.comvwr.combldpharm.com

Use in the Synthesis of Complex Organic Molecules

The structural framework of this compound is incorporated into the synthesis of a variety of complex organic molecules. lookchem.com Its piperidine moiety is a common feature in many biologically active compounds. The butanol side chain provides a flexible linker that can be modified to introduce other functional groups or to connect to other molecular fragments.

One notable application is in the synthesis of compounds with potential therapeutic properties. The piperidine ring is a well-known pharmacophore found in numerous pharmaceuticals. By using this compound as a starting material, chemists can efficiently construct molecules that are analogs of known drugs or novel compounds for biological screening.

Research into Novel Heterocyclic Compounds Derived from this compound

The field of heterocyclic chemistry is a major area where this compound finds application. journaljpri.comijarsct.co.in Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their diverse biological activities. journaljpri.comijarsct.co.inmdpi.com

Research efforts are focused on using this compound to construct novel heterocyclic systems. This can be achieved by reacting the hydroxyl group to form a new ring fused to the piperidine or by using the piperidine nitrogen as a point of attachment for other heterocyclic moieties. The goal of this research is to explore new chemical space and to discover compounds with unique properties. mdpi.comnih.gov

Potential in Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules. lookchem.com The piperidine scaffold present in this compound is also found in some existing agrochemical products. This suggests that derivatives of this compound could exhibit desirable biological activity for agricultural applications. lookchem.com Research in this area involves the synthesis of libraries of compounds derived from this intermediate and screening them for their effects on various pests and weeds.

Investigation in Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound has potential applications in the production of specialty chemicals. lookchem.comechemi.com These are chemicals produced for specific end-uses and include a wide range of products such as polymers, dyes, and materials with specific electronic or optical properties. The reactivity of this compound allows for its incorporation into polymer chains or for its modification to create new dyes or functional materials.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(4-Piperidyl)-1-butanol, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons in the piperidine (B6355638) ring and the butanol side chain. The chemical shifts (δ) are influenced by the electron density around the protons and their proximity to electronegative atoms like oxygen and nitrogen.

In a typical deuterated solvent such as CDCl₃, the hydroxyl proton (-OH) of the butanol group would likely appear as a broad singlet, the position of which can vary depending on concentration and temperature. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would resonate as a triplet. The protons on the piperidine ring would show a more complex pattern of multiplets due to their different chemical environments and spin-spin coupling with neighboring protons. Protons on carbons adjacent to the nitrogen atom would be shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of each carbon signal. iajpr.com

The carbon atom attached to the hydroxyl group (-CH₂OH) is expected to resonate at a downfield position (typically around 60-70 ppm). The carbons of the piperidine ring will have characteristic shifts, with those adjacent to the nitrogen atom appearing at a lower field compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral data of butanol and piperidine derivatives.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂OH Variable (broad singlet)-
-CH₂ OH~3.6 (triplet)~63
-CH₂-CH₂OH~1.5 (multiplet)~32
-CH₂-CH₂-CH₂OH~1.4 (multiplet)~29
Piperidine C4-H ~1.3 (multiplet)~37
Piperidine C2,6-H (axial)~2.6 (multiplet)~46
Piperidine C2,6-H (equatorial)~3.1 (multiplet)~46
Piperidine C3,5-H (axial)~1.2 (multiplet)~31
Piperidine C3,5-H (equatorial)~1.7 (multiplet)~31
Piperidine NH Variable (broad singlet)-

Mass Spectrometry in the Analysis of this compound and Its Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the analysis of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.25 g/mol ). nih.gov Electron ionization (EI) would likely lead to significant fragmentation. A common fragmentation pathway for primary alcohols is the loss of a water molecule (H₂O, 18 Da), which would result in a peak at m/z 139. achemblock.com Alpha-cleavage next to the oxygen atom is also a characteristic fragmentation for alcohols. achemblock.com

Another prominent fragmentation would involve the piperidine ring. Cleavage of the bond between the piperidine ring and the butanol side chain could lead to the formation of a piperidinyl cation or related fragments. The study of metabolites of this compound would also heavily rely on mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS), to identify modifications such as hydroxylation, oxidation, or conjugation that occur in biological systems.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC): For a compound like this compound, which possesses a polar hydroxyl group and a basic nitrogen atom, reverse-phase HPLC (RP-HPLC) is a suitable method for purity analysis. A C18 column is a common choice for the stationary phase, providing a non-polar surface for interaction. researchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. chemrevlett.com The pH of the buffer can be adjusted to control the ionization state of the piperidine nitrogen, thereby influencing the retention time and peak shape. For preparative HPLC, the conditions can be scaled up to isolate larger quantities of the pure compound. apolloscientific.co.uk

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. iucr.org Due to the polar nature of the hydroxyl and amine groups in this compound, derivatization is often necessary to increase its volatility and improve peak shape. acs.org Common derivatizing agents include silylating agents or acylating agents that react with the -OH and -NH groups. A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation. whiterose.ac.uk GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of the compound and any impurities. google.com

Table 2: Typical Chromatographic Conditions for the Analysis of Piperidine Derivatives Based on methods for similar compounds.

Technique Stationary Phase Mobile Phase / Carrier Gas Detection Reference
HPLC C18 (Octadecylsilane)Acetonitrile/Water with buffer (e.g., phosphate (B84403) or formate)UV, MS researchgate.netchemrevlett.comresearchgate.net
GC PolydimethylsiloxaneHelium or NitrogenFID, MS iucr.orgacs.orgwhiterose.ac.ukgoogle.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

As of the current literature, a specific crystal structure for this compound has not been reported in open-access crystallographic databases. iucr.orglcms.cz However, the crystal structures of numerous other 4-substituted piperidine derivatives have been determined. apolloscientific.co.ukacs.org These studies consistently show that the piperidine ring typically adopts a stable chair conformation. In this conformation, substituents at the 4-position can be either axial or equatorial. For a bulky substituent like the butanol group, the equatorial position is generally favored to minimize steric hindrance.

The crystallization of flexible molecules like this compound can be challenging due to the multiple conformations it can adopt in solution. The formation of a salt, such as the hydrochloride, can sometimes facilitate crystallization by introducing strong ionic interactions that help to create a more ordered crystal lattice. If a crystal structure were to be obtained, it would provide invaluable data on the intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the packing of the molecules in the crystal.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of piperidine (B6355638) derivatives is continuously evolving, with a strong emphasis on improving efficiency, reducing costs, and embracing the principles of green chemistry. Future research on 4-(4-Piperidyl)-1-butanol will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable methodologies.

Key emerging synthetic strategies that could be applied or adapted for this compound include:

Catalytic Hydrogenation: The reduction of corresponding pyridine (B92270) precursors is a fundamental method for piperidine synthesis. Advanced research is focused on developing novel heterogeneous catalysts, such as those based on rhodium, ruthenium, or palladium, that can operate under milder conditions of temperature and pressure. researchgate.netresearchgate.net A particularly sustainable approach is electrocatalytic hydrogenation, which uses electricity, potentially from renewable sources, to drive the reaction at ambient temperature and pressure, thereby minimizing energy consumption and avoiding the use of high-pressure hydrogen gas. nih.govacs.org

One-Pot and Multicomponent Reactions (MCRs): These reactions combine multiple synthetic steps into a single operation, significantly improving efficiency by reducing reaction time, solvent waste, and purification efforts. growingscience.commdpi.comacs.org Developing an MCR for this compound or its precursors could involve the condensation of simple, readily available starting materials catalyzed by environmentally benign catalysts like sodium lauryl sulfate in aqueous media. growingscience.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. organic-chemistry.orgresearchgate.net A flow-based synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process. acs.org

Biocatalysis and Biomass-Derived Feedstocks: The use of enzymes for specific chemical transformations offers high selectivity and mild reaction conditions. An emerging frontier is the synthesis of N-heterocycles from biomass-derived platform chemicals like furfural. nih.gov A future synthetic route could potentially derive the butanol or piperidine portion of the target molecule from renewable feedstocks.

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

Methodology Potential Advantages for this compound Synthesis Key Research Focus
Electrocatalytic Hydrogenation High energy efficiency, mild conditions (ambient temperature/pressure), avoids pressurized H₂ gas. nih.govacs.org Development of robust and selective cathode catalysts (e.g., carbon-supported rhodium). acs.org
One-Pot Multicomponent Reactions Increased atom economy, reduced waste, operational simplicity, shorter reaction times. growingscience.comresearchgate.net Design of novel cascade reactions using green catalysts and solvents. growingscience.com
Continuous Flow Chemistry Enhanced safety, precise control, improved scalability, and higher yields. organic-chemistry.orgacs.org Development of robust flow protocols for multi-step synthesis and purification.
Biomass-Derived Synthesis Utilizes renewable feedstocks, reduces reliance on fossil fuels, sustainable. nih.gov Discovery of novel catalytic systems (e.g., surface single-atom alloys) for converting biomass to N-heterocycles. nih.gov

Exploration of New Biological Targets for Piperidine-Based Therapeutics

The piperidine moiety is present in a vast number of pharmaceuticals and biologically active alkaloids, demonstrating a wide range of pharmacological activities. nih.govencyclopedia.pub These include applications as anticancer, anti-Alzheimer's, antiviral, antimicrobial, analgesic, and antihypertensive agents. researchgate.netresearchgate.net Future research will undoubtedly involve screening this compound and its derivatives against a broader and more diverse array of biological targets to uncover new therapeutic potential.

Emerging areas of exploration include:

Targeted Cancer Therapies: Piperidine-containing molecules have been developed as inhibitors of various targets in oncology, such as angiogenesis, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDK2). researchgate.net The this compound scaffold could be functionalized to create libraries of compounds for screening against these and other emerging cancer targets like Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). acs.org

Neurodegenerative and Psychiatric Disorders: The piperidine structure is central to drugs targeting the central nervous system. clinmedkaz.org Future studies could explore the activity of this compound derivatives at novel targets implicated in diseases like Parkinson's, as well as their potential as antagonists for receptors like the histamine H3 and sigma-1 receptors, which are targets for pain and other neurological conditions. acs.org

Infectious Diseases: With the rise of antimicrobial resistance, there is a constant need for new therapeutic agents. Piperidine derivatives have shown promise as antimicrobial, antifungal, and antiviral compounds. researchgate.net Screening this compound-based compounds against resistant bacterial strains, fungi, and viruses could yield novel anti-infective leads.

Metabolic and Cardiovascular Diseases: Recent research has identified piperidine derivatives as inhibitors of enzymes like arginase, which is a target for cardiovascular and metabolic diseases. nih.gov The unique structure of this compound could serve as a starting point for designing inhibitors of such metabolic enzymes.

Computational Chemistry and Molecular Modeling in Structure-Activity Relationship Prediction

Computational tools are indispensable in modern drug discovery for accelerating the identification of promising compounds and optimizing their properties. In silico methods will be crucial in guiding the future development of therapeutics based on this compound.

Key computational approaches include:

Prediction of Biological Activity: Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can analyze the structure of this compound and its potential derivatives to forecast their likely biological activities and protein targets. clinmedkaz.orgclinmedkaz.org This allows for a hypothesis-driven approach to experimental screening, saving time and resources. researchgate.net

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. tandfonline.commdpi.com For this compound derivatives, docking studies can predict their binding affinity and orientation within targets such as enzymes or receptors, providing insights into the structural basis of their activity. tandfonline.comnih.gov This information is vital for understanding structure-activity relationships (SAR).

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of interactions and the conformational changes that may occur upon binding. nih.govrsc.org This can help refine the understanding of the binding mode and identify key interactions that are critical for biological activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. sphinxsai.com Applying these models to virtual libraries of this compound derivatives can help prioritize candidates with favorable drug-like properties for synthesis and further testing.

Table 2: In Silico Tools for Drug Discovery with this compound

Computational Tool Application in Research Predicted Outcome
PASS / SwissTargetPrediction Initial screening of virtual compounds Probable biological activities and potential protein targets. clinmedkaz.orgclinmedkaz.org
Molecular Docking (e.g., AutoDock) Elucidating binding modes Binding affinity, orientation in the active site, key interactions. mdpi.com
Molecular Dynamics Simulations Assessing stability of ligand-protein complex Dynamic behavior, stability of interactions, conformational changes. rsc.org
ADMET Prediction Software Evaluating drug-like properties Pharmacokinetic profile (absorption, metabolism) and toxicity risks. sphinxsai.com

Investigation of this compound in Materials Science and Catalysis

While the primary focus for piperidine derivatives has been in pharmaceuticals, their unique chemical properties also make them attractive for applications in materials science and catalysis. This remains a largely underexplored area for this compound, representing a significant opportunity for novel research.

Potential future directions include:

Heterogeneous Catalysis: The basic nitrogen atom in the piperidine ring allows it to function as a base catalyst. Research has shown that piperidine functionalized onto a solid support, such as silica, can create an efficient and reusable heterogeneous catalyst for organic reactions like the Claisen-Schmidt condensation. epa.gov this compound could be similarly immobilized on various supports to create novel, bifunctional catalysts where both the amine and hydroxyl groups participate in or influence catalytic activity.

Monomers for Polymer Synthesis: The presence of both a secondary amine and a primary alcohol functional group makes this compound a potentially valuable bifunctional monomer. It could be used in step-growth polymerization to create novel polyamides, polyesters, or polyurethanes. The incorporation of the piperidine ring into the polymer backbone could impart unique properties such as thermal stability, altered solubility, or the ability to coordinate with metal ions.

Corrosion Inhibitors: Amine- and alcohol-containing organic molecules are often effective corrosion inhibitors for metals in acidic environments. The nitrogen and oxygen atoms can adsorb onto the metal surface, forming a protective layer that prevents corrosion. The potential of this compound as a corrosion inhibitor is a plausible and valuable avenue for investigation.

Functional Materials: The piperidine ring can be a component of functional materials such as organic light-emitting diodes (OLEDs) or sensors. The specific substitution pattern and functional groups of this compound could be exploited in the design of new materials with tailored electronic or recognition properties.

Q & A

Q. What are the standard synthetic routes for 4-(4-Piperidyl)-1-butanol, and how can reaction conditions be optimized?

The compound is typically synthesized via reduction of 4-(4-piperidyl)butyric acid derivatives. A reported method involves the reduction of 4-(piperidin-4-yl)butyric acid hydrochloride using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux for 6 hours, achieving an 88.8% yield . Key optimization parameters include:

  • Temperature control : Ice-cooling during reagent addition to minimize side reactions.
  • Solvent purity : Use of anhydrous THF to prevent LiAlH₄ degradation.
  • Workup steps : Quenching with aqueous NH₄Cl to safely decompose excess reducing agent.

Q. How should researchers purify and characterize this compound to ensure high purity?

Purification often involves recrystallization or conversion to its hydrochloride salt (e.g., this compound Hydrochloride, 97% purity) . Characterization methods include:

  • NMR spectroscopy : Confirm the presence of hydroxyl (-OH) and piperidine ring protons.
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at 172.2 Da).
  • HPLC : Monitor purity using a C18 column with methanol/buffer mobile phases (pH 4.6) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed for pharmacological studies?

Piperidine derivatives are often modified to enhance bioavailability or target specificity. For example:

  • Acetylation : Introduce acetyl groups at the hydroxyl or piperidine nitrogen to alter lipophilicity (e.g., as seen in oxysterol-binding protein inhibitors) .
  • Bioisosteric replacement : Substitute the hydroxyl group with fluorinated or sulfonamide moieties to improve metabolic stability .
  • Docking studies : Use computational tools to predict interactions with targets like GABA receptors .

Q. What experimental strategies resolve contradictions in biological activity data for piperidine derivatives?

Discrepancies in activity may arise from differences in stereochemistry, assay conditions, or metabolite interference. Mitigation approaches include:

  • Chiral separation : Use chiral HPLC to isolate enantiomers and test individual activity .
  • Metabolite profiling : Employ LC-MS/MS to identify active metabolites (e.g., glucuronide conjugates) that may contribute to observed effects .
  • Dose-response studies : Validate target engagement using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • pH stability tests : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Microsomal assays : Use liver microsomes to identify oxidative metabolites and estimate half-life .
  • Plasma protein binding : Evaluate binding affinity using ultrafiltration or equilibrium dialysis to predict free drug concentrations .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

  • LC-MS/MS : Offers high sensitivity for trace detection in biological fluids (LOQ < 1 ng/mL) .
  • Derivatization : Enhance MS signal by reacting the hydroxyl group with pentafluorobenzoyl chloride .
  • Internal standards : Use deuterated analogs (e.g., d₃-4-(4-Piperidyl)-1-butanol) to correct for matrix effects .

Q. How can researchers validate the pharmacological relevance of this compound in disease models?

  • Target engagement assays : Measure inhibition of enzymes like acetylcholinesterase or binding to GPCRs using radiolabeled probes .
  • In vivo efficacy : Test dose-dependent effects in rodent models of neurological disorders (e.g., GABAergic dysfunction) .
  • Toxicology screening : Assess hepatotoxicity and CNS penetration using primary hepatocytes and BBB permeability assays .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Quality control (QC) : Implement strict QC protocols, including NMR, MS, and elemental analysis for each batch .
  • Stability studies : Store the compound under inert gas (N₂/Ar) at -20°C to prevent oxidation .
  • Collaborative validation : Share samples with independent labs for cross-verification of activity data .

Q. What statistical methods are recommended for analyzing dose-response relationships in SAR studies?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Identify significant differences between analogs (p < 0.01) .
  • Machine learning : Train models on physicochemical descriptors (logP, polar surface area) to predict activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.